molecular formula C13H15NO B2556888 1-(2-methyl-3,4-dihydro-2H-quinolin-1-yl)prop-2-en-1-one CAS No. 1156756-16-9

1-(2-methyl-3,4-dihydro-2H-quinolin-1-yl)prop-2-en-1-one

Cat. No.: B2556888
CAS No.: 1156756-16-9
M. Wt: 201.269
InChI Key: FQDROPXHIRKSLC-UHFFFAOYSA-N
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Description

1-(2-methyl-3,4-dihydro-2H-quinolin-1-yl)prop-2-en-1-one is a compound that belongs to the quinoline family Quinoline derivatives are known for their wide range of biological activities and applications in various fields such as medicine, chemistry, and industry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-methyl-3,4-dihydro-2H-quinolin-1-yl)prop-2-en-1-one typically involves the reaction of 2-methylquinoline with appropriate reagents to introduce the prop-2-en-1-one moiety. One common method involves the use of 3-(dimethylamino)-1-(2-methylquinoline-3-yl)prop-2-one as an intermediate, which is then converted to the desired compound by adding hydrazine hydrate in ethanol .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

1-(2-methyl-3,4-dihydro-2H-quinolin-1-yl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can reduce double bonds or other reducible groups.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may yield dihydroquinoline derivatives.

Mechanism of Action

The mechanism of action of 1-(2-methyl-3,4-dihydro-2H-quinolin-1-yl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-methyl-3,4-dihydro-2H-quinolin-1-yl)prop-2-en-1-one is unique due to its specific structure, which imparts distinct chemical and biological properties

Properties

IUPAC Name

1-(2-methyl-3,4-dihydro-2H-quinolin-1-yl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO/c1-3-13(15)14-10(2)8-9-11-6-4-5-7-12(11)14/h3-7,10H,1,8-9H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQDROPXHIRKSLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=CC=CC=C2N1C(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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